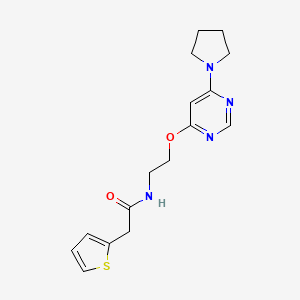

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-15(10-13-4-3-9-23-13)17-5-8-22-16-11-14(18-12-19-16)20-6-1-2-7-20/h3-4,9,11-12H,1-2,5-8,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCYFLLKVOFXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A pyrimidine ring substituted with a pyrrolidine moiety.

- An ethoxy linker connecting to a thiophene ring .

- An acetamide functional group .

The structural diversity of this compound suggests multiple potential interactions with biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can lead to:

- Suppression of cell proliferation.

- Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole derivative | 3.125 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2.0 | Escherichia coli |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective growth inhibition in various cancer types. The mechanism often involves interference with cell cycle progression and induction of programmed cell death (apoptosis).

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings. One notable study focused on the use of pyrimidine derivatives in treating resistant bacterial infections. The results highlighted:

- Enhanced antibacterial activity compared to conventional antibiotics.

- Reduced resistance development due to unique mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in pyrimidine substituents, linker chemistry, and acetamide functionalization.

Pyrimidine Substituent Variations

- Target Compound : 6-(pyrrolidin-1-yl)pyrimidin-4-yl. Pyrrolidine’s smaller ring size may confer higher metabolic stability compared to bulkier amines .

- The trifluoromethylphenyl group enhances lipophilicity and metabolic resistance .

- L868-0108 () : Shares the 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl core but substitutes the acetamide with an isopropylphenyl group, optimizing hydrophobic interactions .

Linker Modifications

- Target Compound : Ethyloxyethyl chain balances flexibility and rigidity, promoting optimal spatial orientation.

- 2-((6-Methyl-2-piperidin-1-ylpyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () : A thioether linker replaces the oxygen atom, increasing electron density and altering solubility .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () : Incorporates a thietane ring (three-membered sulfur-containing ring) in the linker, which may influence conformational dynamics .

Acetamide Substituent Diversity

- Target Compound : 2-(thiophen-2-yl)acetamide. The thiophene’s electron-rich nature facilitates π-stacking in hydrophobic pockets .

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): A thiadiazole substituent introduces hydrogen-bonding capacity and rigidity .

- N-(thiophen-2-ylmethyl)acetamide derivatives () : Substitution on the acetamide nitrogen (vs. the α-carbon in the target compound) alters steric and electronic profiles .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via cyclization of substituted pyrimidinones with pyrrolidine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Alkylation of the pyrimidine intermediate with 2-(thiophen-2-yl)acetamide using sodium methylate as a base and controlled temperatures (60–80°C) to avoid side reactions .

- Step 3 : Final acylation with a chloroethyloxy linker, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine for regioselectivity .

- Key Variables : Temperature (>70°C risks decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (2.6–2.8-fold molar excess of reagents improves conversion) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine N-H coupling at δ 3.2–3.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺) for purity assessment (≥95% by area under the curve) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Proposed Mechanism :

- The pyrrolidine-pyrimidine core may act as a kinase inhibitor by competitively binding ATP pockets, while the thiophene-acetamide moiety enhances membrane permeability .

- Supporting Evidence : Analogous compounds with pyrimidine scaffolds show inhibition of tyrosine kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the alkylation step?

- Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and increases yield by 20–30% via enhanced energy transfer .

- Solvent Optimization : Switch from DMF to acetonitrile for better solubility of intermediates, reducing side-product formation .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Approach :

- Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on binding affinity .

- Linker Optimization : Test ethylene glycol vs. polyethylene glycol spacers to balance hydrophilicity and conformational flexibility .

- Biological Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and selectivity ratios .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

- Analysis :

- pH-Dependent Solubility : Conduct solubility studies at pH 2–8 (simulating physiological conditions) using UV-Vis spectroscopy. Thiophene’s hydrophobicity may dominate at neutral pH, requiring co-solvents (e.g., DMSO ≤5%) for in vitro assays .

- LogP Measurement : Experimental determination (e.g., shake-flask method) to correlate with computational predictions (cLogP ~2.8) .

Q. What advanced techniques are used to study metabolic stability and degradation pathways?

- Methods :

- LC-QTOF-MS : Identify major metabolites in liver microsomes (e.g., cytochrome P450-mediated oxidation of thiophene to sulfoxide) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to profile degradation impurities .

Methodological Challenges and Solutions

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Root Cause Analysis :

- Pharmacokinetics : Poor oral bioavailability due to first-pass metabolism. Use prodrug strategies (e.g., esterification of the acetamide group) to enhance absorption .

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust effective dosages .

Q. What computational tools are recommended for predicting binding modes with target proteins?

- Tools :

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (PDB IDs: 1M17, 2JIT) using flexible ligand protocols .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.